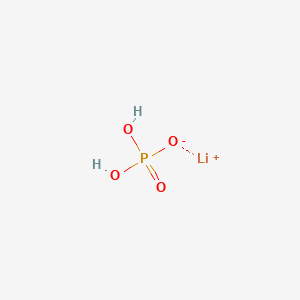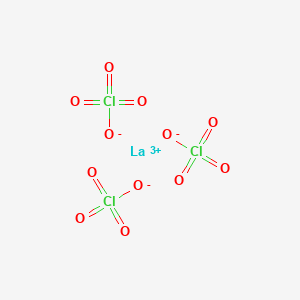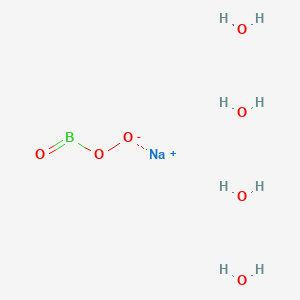
Lithium dihydrogen phosphate
概要
説明
Synthesis Analysis
The synthesis of lithium dihydrogen phosphate and related compounds often involves hydrothermal methods or solid-state reactions. For example, lithium iron phosphate (LiFePO4) can be synthesized hydrothermally, producing crystalline structures without impurities in just a few hours, which is a promising method for scaling up to commercial processes (Yang, Zavalij, & Whittingham, 2001). Another method includes the synthesis of lithium iron phosphate by thermal lithiation of iron phosphate, preceded by mechanical activation of the precursor (Smirnov, Yashtulov, Kuz'micheva, & Zhorin, 2011).
Molecular Structure Analysis
The molecular structure of lithium dihydrogen phosphate and its related materials have been elucidated through various techniques, including X-ray diffraction and neutron powder diffraction. These studies reveal the compounds' complex crystal structures, providing insights into their electrochemical and physical properties. For instance, the synthesis and structural characterization of novel crystalline lithium thiophosphates have been performed to explore their potential in solid-state batteries, highlighting the importance of understanding the crystal structure for material performance (Dietrich et al., 2017).
Chemical Reactions and Properties
Lithium dihydrogen phosphate undergoes various chemical reactions that impact its suitability for applications such as battery cathodes. The electrochemical properties of lithium metal phosphates, including lithium dihydrogen phosphate, have been extensively studied, indicating their potential in powering electric and hybrid vehicles due to their thermal stability and high power capability (Huang, Faulkner, Barker, & Saidi, 2009).
Physical Properties Analysis
The physical properties of lithium dihydrogen phosphate, including its thermal and microstructural characteristics, play a critical role in its application in various fields. Studies have shown that basic and stoichiometric lithium phosphates differ significantly in their crystallite size distribution and surface area, which are critical for their catalytic activity (Rojas, Vidales, Delgado, & Sinisterra, 1993).
Chemical Properties Analysis
The chemical properties of lithium dihydrogen phosphate, such as its ion conductivity and ability to form various structures, are essential for its use in applications like solid-state batteries. The synthesis and study of lithium phosphides have revealed their potential as electrolytes for solid-state devices due to their high ionic conductivity at ambient temperature (Nazri, 1989).
科学的研究の応用
2. Battery Technology
- Results: The use of LiH2PO4 in batteries has resulted in improved performance and longevity of lithium-ion batteries .
3. Energy Storage Systems
- Results: The use of LiH2PO4 in energy storage systems has helped address challenges related to grid stability, integration of renewable energy sources, and management of peak demand .
4. Electrochemical Capacitors
- Results: Supercapacitors based on LiH2PO4 have the potential to enhance the performance of energy storage devices and contribute to the development of next-generation energy storage devices .
5. Biomedical Engineering
- Results: The use of LiH2PO4 in biomedical engineering opens up new possibilities for the creation of more complex medical devices and therapies .
6. Environmental Sustainability Initiatives
Safety And Hazards
将来の方向性
特性
IUPAC Name |
lithium;dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKMVYBWZDHJHE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiH2PO4, H2LiO4P | |
| Record name | monolithium phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884609 | |
| Record name | Phosphoric acid, lithium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium dihydrogen phosphate | |
CAS RN |
13453-80-0 | |
| Record name | Phosphoric acid, lithium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, lithium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium dihydrogenorthophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)



![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)
![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)






